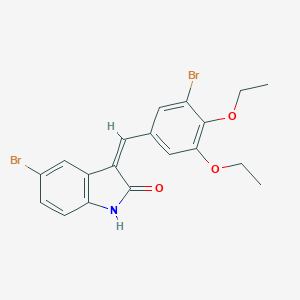![molecular formula C29H30N2O4S B307885 3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B307885.png)
3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that has been synthesized using different methods. In
Wirkmechanismus
The mechanism of action of 3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to activate certain pathways that are involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to reduce the levels of glucose in the blood, which is beneficial in the treatment of diabetes. Additionally, it has been shown to reduce inflammation and oxidative stress, which are common factors in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments include its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. It has also been studied for its antimicrobial, anti-inflammatory, and antioxidant properties. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research of 3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one. One direction is to explore its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to study its potential side effects and toxicity in animal models. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one has been achieved through various methods. One of the most common methods involves the reaction of 2,4,6-trimethoxybenzaldehyde, 4-ethylbenzene-1,2-diamine, and ethyl acetoacetate in the presence of a catalyst. The reaction mixture is then heated to reflux, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one has been found to have potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. It has also been studied for its antimicrobial, anti-inflammatory, and antioxidant properties.
Eigenschaften
Molekularformel |
C29H30N2O4S |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
(5Z)-3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H30N2O4S/c1-6-19-8-12-21(13-9-19)30-29-31(22-14-10-20(7-2)11-15-22)28(32)27(36-29)18-24-25(34-4)16-23(33-3)17-26(24)35-5/h8-18H,6-7H2,1-5H3/b27-18-,30-29? |
InChI-Schlüssel |
UQNARTBFPFTVFC-XMQVWRILSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C=C(C=C3OC)OC)OC)/S2)C4=CC=C(C=C4)CC |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=C(C=C3OC)OC)OC)S2)C4=CC=C(C=C4)CC |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=C(C=C3OC)OC)OC)S2)C4=CC=C(C=C4)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307803.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenyl propanoate](/img/structure/B307804.png)
![2-Methoxy-4-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenyl propanoate](/img/structure/B307805.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinoline](/img/structure/B307812.png)

![3-(Heptylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307815.png)

![6-(2-Bromo-5-methoxyphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307819.png)
![ethyl 4-{5-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307820.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![6-(3-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307824.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)